Lepimectin

Description

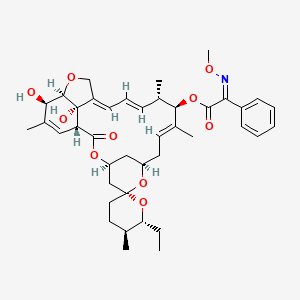

Structure

2D Structure

Propriétés

Numéro CAS |

863549-51-3 |

|---|---|

Formule moléculaire |

C41H53NO10 |

Poids moléculaire |

719.9 g/mol |

Nom IUPAC |

[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2Z)-2-methoxyimino-2-phenylacetate |

InChI |

InChI=1S/C41H53NO10/c1-7-33-24(2)18-19-40(52-33)22-31-21-30(51-40)17-16-26(4)36(50-39(45)34(42-47-6)28-13-9-8-10-14-28)25(3)12-11-15-29-23-48-37-35(43)27(5)20-32(38(44)49-31)41(29,37)46/h8-16,20,24-25,30-33,35-37,43,46H,7,17-19,21-23H2,1-6H3/b12-11+,26-16+,29-15+,42-34-/t24-,25-,30+,31-,32-,33+,35+,36+,37+,40+,41+/m0/s1 |

Clé InChI |

HICUREFSAIZXFQ-JOWPUVSESA-N |

SMILES isomérique |

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)/C(=N\OC)/C6=CC=CC=C6)\C)C |

SMILES canonique |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(=NOC)C6=CC=CC=C6)C)C |

Origine du produit |

United States |

Chemical Biology and Mechanism of Action of Lepimectin

Elucidation of Molecular Targets in Arthropods

Research into the mode of action of Lepimectin has focused on identifying the specific proteins and pathways it interacts with within arthropods. These investigations have consistently pointed towards ligand-gated ion channels as primary targets, characteristic of the macrocyclic lactone class of pesticides.

Glutamate-Gated Chloride Channel Allosteric Modulation

A principal molecular target for this compound in arthropods is the glutamate-gated chloride channel (GluCl). These channels are inhibitory receptors found predominantly in neuronal and pharyngeal muscle cells of invertebrates. They are activated by the neurotransmitter glutamate (B1630785), leading to an influx of chloride ions (Cl-) into the cell, causing hyperpolarization and inhibiting neuronal excitation or muscle contraction.

This compound acts as a positive allosteric modulator of GluCls. This means it binds to a site on the GluCl receptor distinct from the glutamate binding site. Upon binding, this compound enhances the affinity of the channel for glutamate or increases the frequency and/or duration of channel opening in the presence of glutamate. It can also cause channel opening even in the absence of glutamate at higher concentrations, although its primary action is considered allosteric modulation at physiological glutamate levels. This persistent activation or potentiation of GluCls leads to a sustained influx of chloride ions.

Studies utilizing electrophysiological techniques (e.g., patch-clamp recordings) on arthropod neurons or recombinant GluCl receptor subunits expressed in heterologous systems have provided direct evidence for this compound's ability to increase chloride currents mediated by these channels. The binding of this compound stabilizes the open state of the channel, preventing repolarization and recovery of the cell membrane potential.

Comparative Analysis of Receptor Binding with Other Macrocyclic Lactone Agonists

This compound belongs to the avermectin (B7782182)/milbemycin class of macrocyclic lactones, which includes well-known compounds such as ivermectin and abamectin (B1664291). While sharing a common mechanism of action targeting GluCls, comparative studies have revealed nuances in their receptor binding profiles and potencies across different arthropod species and even different GluCl subtypes within the same species.

Research indicates that this compound binds to the same general allosteric site(s) on the GluCl receptor as other avermectins. This binding site is typically located within the transmembrane domain of the channel protein. However, differences in the chemical structure of this compound compared to, for example, ivermectin (specifically variations in the side chains or glycosylation pattern), can influence binding affinity, kinetics, and efficacy.

Comparative binding assays or electrophysiological studies measuring half-maximal effective concentrations (EC50) or half-maximal inhibitory concentrations (IC50) for channel block by antagonists in the presence of agonists have shown variations in the relative potency of this compound compared to ivermectin or abamectin depending on the specific arthropod species or GluCl subtype tested. Some studies suggest this compound may exhibit comparable or slightly different activity profiles against certain pest species or resistant strains compared to older avermectins, potentially due to altered interactions with specific receptor isoforms or differences in uptake/metabolism.

A simplified representation of comparative findings might look like this (illustrative data based on described mechanism, actual values vary by species/subtype):

| Compound | Target Channel | Mechanism | Relative Potency (Illustrative) |

| This compound | GluCl | Positive Allosteric Mod. | High |

| Ivermectin | GluCl | Positive Allosteric Mod. | High (Varies by species) |

| Abamectin | GluCl | Positive Allosteric Mod. | High (Varies by species) |

Note: This table provides a conceptual comparison based on the described mechanisms. Actual relative potencies are species- and receptor-subtype specific and determined through detailed experimental analysis.

These comparative analyses are crucial for understanding the spectrum of activity and potential for cross-resistance among different macrocyclic lactones.

Ligand-Receptor Interactions and Downstream Signal Transduction Pathways

The interaction between this compound (the ligand) and the GluCl receptor is a key event initiating its toxic effects. This compound binds to a pocket formed by residues from multiple subunits within the transmembrane domain of the pentameric GluCl channel. This binding event induces a conformational change in the receptor protein.

This conformational change allosterically affects the channel gate, promoting its opening and increasing its permeability to chloride ions. In the presence of glutamate, this compound stabilizes the open state induced by glutamate binding. In the absence of glutamate (at higher this compound concentrations), the conformational change induced by this compound alone is sufficient to open the channel, albeit potentially with different kinetics or conductance compared to glutamate-activated states.

The primary downstream "signal transduction" pathway is the direct consequence of the sustained influx of chloride ions. Unlike typical G protein-coupled receptor signaling cascades, the effect here is direct ion flow. The increased intracellular concentration of Cl- ions leads to hyperpolarization of the cell membrane potential.

In neurons, this hyperpolarization makes it more difficult for excitatory signals to reach the threshold for firing an action potential. This effectively inhibits neuronal activity. In muscle cells (such as pharyngeal muscles in nematodes or certain insect muscles), the sustained influx of chloride ions prevents repolarization necessary for muscle relaxation after contraction, or inhibits excitation-contraction coupling.

The sustained activation of GluCls by this compound thus bypasses complex intracellular signaling cascades in the classical sense, directly impacting the electrical state of the cell membrane and disrupting its normal physiological function.

Cellular and Subcellular Physiological Effects of this compound Action

The molecular interaction of this compound with GluCls at the receptor level translates into profound cellular and subcellular physiological effects in arthropods.

At the cellular level, the continuous opening of GluCls leads to:

Muscle Dysfunction: In muscles where GluCls are present (e.g., certain insect muscles, particularly pharyngeal muscles), the sustained chloride influx causes flaccid paralysis. The muscle fibers become unresponsive to excitatory signals due to the altered membrane potential.

Subcellularly, the primary effect is the altered ionic gradient across the cell membrane. The sustained influx of Cl- ions disrupts the electrochemical equilibrium normally maintained by ion pumps and channels. This leads to an accumulation of chloride ions within the cytoplasm. While the channel itself is located in the plasma membrane, its action directly impacts the intracellular ionic environment.

The cumulative effect of widespread neuronal inhibition and muscle paralysis across critical systems (e.g., motor control, feeding apparatus, respiratory muscles in some species) leads to the observed toxic symptoms in arthropods, including paralysis, cessation of feeding, and ultimately death. The specificity of macrocyclic lactones like this compound to invertebrate GluCls (which are distinct from mammalian GABA-gated or glycine-gated chloride channels, although some cross-reactivity can occur at high concentrations or with specific subtypes) contributes to their selective toxicity towards arthropods over vertebrates.

Synthetic Chemistry and Structural Modifications of Lepimectin Analogues

Semi-Synthetic Pathways from Natural Milbemycin Precursors

Milbemycins, the parent compounds for Lepimectin synthesis, are metabolites produced through the fermentation of various Streptomyces species, such as Streptomyces hygroscopicus subsp. aureolacrimosus and Streptomyces bingchenggensis. nih.govnih.govherts.ac.ukherts.ac.uknih.gov These fermentation processes yield a mixture of milbemycins, primarily Milbemycin A3 and Milbemycin A4, which serve as the key starting materials for the semi-synthetic production of this compound. nih.govherts.ac.ukherts.ac.uknih.govwikidata.org

The semi-synthetic route to this compound A4, a major component of commercial this compound, involves specific chemical steps starting from intermediates like 15-hydroxy-5-ketomilbemycin A3/A4. One established pathway includes the coupling of these intermediates with methoxyiminophenylacetic acid, followed by a reduction step utilizing reagents such as sodium borohydride. wikidata.org This sequence of reactions introduces the characteristic methoxyimino-substituted phenylacetyl group at the C13 position and modifies other parts of the milbemycin scaffold.

The production of related semi-synthetic derivatives, such as Milbemycin oxime, also highlights the importance of milbemycin precursors. Milbemycin oxime is typically synthesized through the oxidation and subsequent oximation of a mixture of Milbemycin A3 and A4. nih.gov An alternative method involves the ketonization of Milbemycins A3/A4 to yield 5-oxomilbemycins A3/A4, which then undergo a one-step oximation reaction. nih.govnih.gov Advances in genetic engineering have also shown potential in simplifying the synthesis of milbemycin derivatives like milbemycin oxime and this compound directly from milbemycin through engineered bacterial strains. labsolu.ca

Exploration of Oxime-Containing Derivatizations and Their Chemical Significance

A defining structural feature of this compound is the presence of a methoxyimino group, an oxime ether functionality, located within the phenylacetyl substituent at the C13 position. nih.govnih.govnih.gov The incorporation of oxime or oxime ether moieties into milbemycin structures has been a significant area of research due to their impact on biological activity. Milbemycin oxime, for instance, is a 5-oxime derivative of milbemycins A3/A4 that exhibits high efficacy against various parasites. nih.govherts.ac.ukdelta-f.com

Studies comparing different modifications at the C-5 position of milbemycins revealed that 5-oxime derivatives displayed superior antiparasitic activity compared to other functionalities such as 5-amido, 5-oxo, and 5-hydrazone groups. delta-f.com This underscores the chemical significance of the oxime function in mediating potent biological interactions.

The oxime group (C=N-O-) is known for its favorable binding affinity with target proteins in biological systems. This is attributed to the electronic properties conferred by the adjacent electron-donating oxygen atom and the electron-accepting imine carbon. nih.gov This characteristic allows the oxime group to serve as a crucial linker or "bridge" connecting different parts of a molecule, such as a side arm to an active center, in the rational design of new agrochemicals. nih.gov Oxime ether compounds, in general, are recognized for their desirable properties, including high efficiency, low toxicity, and minimal residue, coupled with a range of biological activities such as insecticidal, antibacterial, and antiviral effects. nih.gov Furthermore, oximes are versatile intermediates in organic synthesis, readily convertible into various nitrogen-containing compounds like amides, nitriles, and nitrones.

Rational Design and Synthesis Methodologies for Novel this compound Analogues

The development of novel this compound analogues is guided by rational design principles aimed at optimizing their biological profiles. This involves systematic structural modifications based on an understanding of structure-activity relationships (SAR). Chemical modifications of the milbemycin scaffold have historically led to the discovery and commercialization of several analogues, including this compound. nih.gov

Rational design approaches for milbemycin analogues involve strategies such as analog synthesis and the ligation of specific sub-structures onto the core macrocycle. nih.gov Modifications can be explored at various positions on the milbemycin ring system, such as the 4' and 13-positions, to probe their impact on activity. nih.gov

Computational methodologies, including three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, play an increasingly important role in the rational design process. nih.govnih.gov These methods can help predict the biological activity of potential new analogues before their synthesis, guiding chemists toward the most promising structural modifications and optimizing the design process. nih.govnih.gov

Enhancing the biological efficacy of this compound analogues primarily revolves around targeted structural modifications. As observed with the parent milbemycins, specific alterations, such as the introduction of the methoxyimino group or changes to the alkyl chain substituents, can significantly influence the compound's pharmacological properties and effectiveness against different parasites. nih.gov The pronounced activity of 5-oxime milbemycin derivatives highlights the potential of strategically placed functional groups to improve potency. delta-f.com

Incorporating electron-withdrawing groups onto substituents, particularly around the oxime moiety, has been identified as a strategy that can potentially increase the insecticidal activity of related compounds. nih.gov This suggests that tuning the electronic properties of substituents is a viable approach for enhancing the efficacy of this compound analogues. Ultimately, strategies for improving biological efficacy are deeply rooted in establishing and leveraging detailed structure-activity relationships through systematic synthesis and biological evaluation. nih.govnih.gov

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical factor influencing the biological activity of chiral compounds like this compound. The specific stereoisomeric configuration of this compound, designated as (6R,13R,25R) for the major component this compound A4, is crucial for its biological efficacy. nih.gov Similarly, the (Z)-configuration of the methoxyimino group is a defined stereochemical feature of this compound. nih.govnih.govnih.govnih.gov

Structure Activity Relationship Sar Studies of Lepimectin and Derivatives

Correlating Molecular Architecture with Biological Potency

Impact of Macrocyclic Lactone Ring Modifications on Efficacy

Modifications to the macrocyclic lactone ring of milbemycins can significantly impact their efficacy. While specific detailed studies on Lepimectin's macrocyclic ring modifications are not extensively detailed in the search results, research on related milbemycin analogues provides insights. Studies on milbemycin analogues have explored modifications at various positions, such as the 4'- and 13-positions, influencing insecticidal activities against pests like the oriental armyworm and black bean aphid acs.orgresearchgate.net. The macrocyclic lactone ring is a defining feature of this class of compounds and is essential for their mechanism of action involving glutamate-gated chloride channels ontosight.aiherts.ac.ukljmu.ac.ukgoogle.com. The presence or absence of a disaccharide substituent at the 1,3-position distinguishes avermectins from milbemycins, with milbemycins lacking this sugar moiety google.com. Studies on related macrocyclic lactones have shown that modifications to the spiroketal ring system can alter drug activity biorxiv.org.

Significance of Specific Functional Groups (e.g., Methoxyimino) on Activity

Specific functional groups attached to the milbemycin core structure are critical for the activity of this compound. The presence of a (Z)-((methoxyimino)phenylacetyl)oxy group at the 13-position is a characteristic feature of this compound ontosight.aigoogle.comnih.govnih.gov. Research on milbemycin analogues has highlighted the importance of substituents at the 13-position for insecticidal activity. For instance, the (Z)-1-(methoxyimino)-1-phenylacetyl substituent has shown high larvicidal activity in milbemycin analogues against the oriental armyworm and black bean aphid acs.orgresearchgate.net. This suggests that the methoxyimino group, as part of the larger ester substituent at the 13-position, contributes significantly to the biological potency of this compound. The oxime ether structure, present in the methoxyimino group, has been noted for its unique insecticidal activity in various insecticides, including this compound acs.orgnih.govacs.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling approaches are employed to establish mathematical relationships between chemical structure and biological activity. These models can help predict the activity of new compounds based on their structural properties, guiding the design of more potent analogues. QSAR models utilize various molecular descriptors to correlate structural features with biological responses ljmu.ac.ukbrsmeas.org. While specific QSAR studies solely focused on this compound were not prominently found, QSAR is a widely used tool in the design and optimization of pesticides, including those acting on similar targets like GABA receptors acs.org. QSAR information can be used in the screening and prioritization of substances based on their properties pops.int. Three-dimensional QSAR (3D-QSAR) methods, such as CoMFA, are used in the design of agrochemicals to predict the potential of new compounds and optimize molecular structures acs.org.

Efficacy Research in Arthropod Pest Management

Insecticidal Efficacy Studies against Agricultural Pests

Lepimectin's effectiveness has been evaluated against several key agricultural insect pests. The following subsections provide susceptibility profiles for major insect orders.

While specific efficacy data for this compound against a wide range of lepidopteran pests is not extensively detailed in publicly available research, studies on the closely related avermectin (B7782182) compound, emamectin (B195283) benzoate (B1203000), provide valuable insights into the potential effectiveness. Emamectin benzoate has demonstrated significant toxicity to various lepidopteran larvae. For instance, in studies on the cotton leafworm, Spodoptera littoralis, emamectin benzoate was found to be the most toxic compound when compared to spinosad, chlorantraniliprole, lambda-cyhalothrin, and profenofos, exhibiting a low LC50 value. nih.gov Another study also indicated that emamectin benzoate is more potent against Spodoptera littoralis than lufenuron (B1675420) or spinosad.

Research on other lepidopteran species, such as the tomato pinworm, Tuta absoluta, has shown spinosad to have the highest toxicity, followed by a combination of emamectin benzoate and lufenuron. For the control of Spodoptera litura moths, chlorantraniliprole, flubendiamide, and emamectin benzoate were found to have the highest levels of toxicity. nih.gov

Table 1: Comparative LC50 Values of Various Insecticides against Lepidopteran Pests

| Insecticide | Pest Species | LC50 (mg a.i./L) |

|---|---|---|

| Emamectin benzoate + Lufenuron | Tuta absoluta (3rd instar larvae) | 14.24 |

| Spinosad | Tuta absoluta (3rd instar larvae) | 7.05 |

| Flubendiamide | Tuta absoluta (3rd instar larvae) | 37.29 |

| Thiocyclam | Tuta absoluta (3rd instar larvae) | 65.17 |

| Chlorantraniliprole | Spodoptera litura (moths) | 0.56 |

| Flubendiamide | Spodoptera litura (moths) | 3.85 |

| Emamectin benzoate | Spodoptera litura (moths) | 6.03 |

Detailed research specifically outlining the efficacy of this compound against pests in the orders Coleoptera and Hemiptera is limited. However, the broader class of avermectins, to which this compound belongs, has shown activity against certain pests in these orders. For example, some insecticides are effective against hemipteran pests like aphids, mites, and whiteflies. researchgate.net The development of species-specific and environmentally friendly control methods for hemipteran pests is an ongoing area of research. nih.gov

For Coleopteran pests, studies on related compounds offer some indication of potential efficacy. For instance, abamectin (B1664291) has been shown to be significantly more effective than spinosad against adults of the red flour beetle, Tribolium castaneum. cabidigitallibrary.org

Acaricidal Efficacy Studies

This compound is recognized for its activity against various mite species. The following sections summarize research on its effectiveness in controlling key mite pests.

Furthermore, research on the European red mite, Panonychus ulmi, a significant pest of apple orchards, has shown that treatments containing avermectin B1 provided effective control throughout the season without significantly impacting predatory mite populations. nih.govmdpi.com Another study on P. ulmi found that abamectin achieved a 90.4% reduction in infestation in the 2021 season. ekb.eg

**Table 2: Efficacy of Various Acaricides against *Tetranychus urticae***

| Acaricide | Mean Mortality (%) after 7 days |

|---|---|

| Envidorspeed® | 94.28 |

| Keneside 0.2 | 73.10 |

| Keneside 0.3 | 75.46 |

Nematocidal Efficacy Research in Agricultural and Veterinary Contexts (excluding clinical human applications)

Research into the specific nematocidal properties of this compound is not widely published. However, the efficacy of other avermectins, such as abamectin, against plant-parasitic and animal-parasitic nematodes is well-documented.

In agricultural settings, abamectin has shown nematicidal activity against several important plant-parasitic nematodes, including the root-knot nematode Meloidogyne incognita, the root lesion nematode Pratylenchus penetrans, and various cyst nematodes (Globodera and Heterodera species). mdpi.com The use of chemical nematicides remains a critical component of nematode management in many high-value vegetable crops. uga.edu

In the veterinary field, ivermectin, another member of the avermectin family, is widely used to control both ectoparasites and endoparasites in animals. unair.ac.id It has demonstrated efficacy rates between 94% and 100% against nematodes and other endoparasites. unair.ac.id Selamectin (B66261), also an avermectin, is effective against heartworms and ear mites in dogs and cats. unair.ac.id

Comparative Efficacy Assessments against Established Commercial Standards

Direct comparative studies of this compound against other commercial insecticides and acaricides are not extensively available. However, by examining the efficacy of closely related compounds like emamectin benzoate and abamectin, a comparative context can be established.

In terms of acaricidal activity, one study found abamectin to be more effective than emamectin benzoate and other acaricides against Tetranychus urticae, showing the highest reduction in population density. ekb.eg

Against lepidopteran pests, emamectin benzoate has been shown to be more potent than spinosad and lufenuron against Spodoptera littoralis. nih.gov However, in trials against the tomato pinworm, Tuta absoluta, spinosad was found to be more toxic than a combination of emamectin benzoate and lufenuron.

When compared to fipronil (B1672679) for flea control on dogs, selamectin showed efficacy ranging from 81% to 100% against Ctenocephalides felis felis over 28 days, while fipronil maintained 100% efficacy. nih.gov In another study, imidacloprid (B1192907) showed a higher efficacy at 24 hours after reinfestation on day 34 compared to selamectin and fipronil-(S)-methoprene against cat fleas. nih.gov

Table 3: Comparative Efficacy of Insecticides against Cat Fleas (Ctenocephalides felis) on Day 34 (24 hours post-reinfestation)

| Insecticide | Efficacy (%) |

|---|---|

| Imidacloprid | 90.8 |

| Selamectin | 55.7 - 67.4 |

| Fipronil-(S)-methoprene | 55.7 - 67.4 |

Resistance Mechanisms and Management Strategies in Pest Populations

Molecular and Biochemical Mechanisms of Resistance to Lepimectin

Resistance to this compound, a macrocyclic lactone insecticide, can arise through various molecular and biochemical mechanisms within pest organisms. These mechanisms often involve alterations at the insecticide's target site or enhanced detoxification processes.

Target-Site Resistance (e.g., Glutamate-Gated Chloride Channel Mutations)

This compound, like other avermectins and milbemycins, primarily targets glutamate-gated chloride channels (GluCls) in the invertebrate nervous system irac-online.orgmdpi.com. These channels are crucial for inhibitory neurotransmission, and their activation by this compound leads to an influx of chloride ions, causing hyperpolarization and paralysis google.com.

Target-site resistance can occur through mutations in the genes encoding GluCl subunits. These mutations can alter the structure or function of the channel, reducing the binding affinity of this compound or affecting the channel's response to the insecticide researchgate.netresearchgate.net. Studies on other avermectins, such as abamectin (B1664291) and emamectin (B195283) benzoate (B1203000), have identified specific mutations in GluCl genes associated with resistance in various pest species, including Plutella xylostella and Tetranychus urticae. For instance, mutations like G314D in GluCl1 and G326E or I321T in GluCl3 have been implicated in abamectin resistance in T. urticae researchgate.net. Similarly, mutations in the M3 helix of Plutella xylostella glutamate-gated chloride channel have been shown to confer resistance to abamectin researchgate.net. While specific mutations conferring resistance directly to this compound have been less extensively documented compared to other avermectins, the shared target site suggests that similar mechanisms involving GluCl mutations are likely to contribute to this compound resistance. Overexpression of GluCl channels in tissues like the integument has also been observed in resistant strains, potentially contributing to reduced insecticide efficacy nih.gov.

Metabolic Resistance Mechanisms (e.g., Cytochrome P450 Monooxygenases)

Metabolic resistance involves the enhanced ability of pests to detoxify or metabolize the insecticide into less toxic compounds. Cytochrome P450 monooxygenases (P450s) are a major group of enzymes involved in the metabolism of a wide range of xenobiotics, including insecticides mdpi.commyspecies.info.

Increased expression or altered activity of specific P450 enzymes can lead to increased detoxification of this compound, reducing the effective concentration of the insecticide at its target site mdpi.com. Research on resistance to other macrocyclic lactones has frequently implicated P450s. For example, studies on emamectin benzoate resistance in Plutella xylostella have indicated the potential involvement of cytochrome P450 monooxygenases, as demonstrated by the synergistic effect of the P450 inhibitor piperonyl butoxide (PBO) researchgate.netnih.gov. Overexpression of certain CYP genes, which encode P450 enzymes, has been linked to metabolic resistance to various insecticides in different pest species mdpi.comnih.govresearchgate.net. While direct evidence specifically detailing the P450 enzymes involved in this compound metabolism and resistance is still developing, the role of P450s in metabolizing structurally related compounds suggests their likely contribution to this compound resistance as well.

Cross-Resistance Patterns with Other Insecticide Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often those with a similar mode of action or those metabolized by the same detoxification pathways irac-online.orgresearchgate.net. Due to its shared target site (GluCls) with other avermectins and milbemycins, cross-resistance between this compound and these compounds is expected and has been observed nih.govexeter.ac.uk.

Studies have shown that pest populations resistant to emamectin benzoate can also exhibit resistance to this compound and abamectin nih.govexeter.ac.uk. For instance, an emamectin benzoate-resistant strain of Plutella xylostella showed resistance to abamectin and this compound, alongside resistance to several other insecticide classes, indicating a multi-resistance profile nih.gov. However, the extent and patterns of cross-resistance can vary depending on the specific resistance mechanisms present in the pest population. Metabolic resistance mediated by broad-spectrum detoxification enzymes like certain P450s can lead to cross-resistance to insecticides from different chemical classes mdpi.comresearchgate.netarizona.edu. Understanding these cross-resistance patterns is vital for designing effective insecticide resistance management strategies that involve the rotation or combination of insecticides with different modes of action irac-online.orgirac-online.org. Limited cross-resistance to certain unrelated insecticide classes has also been noted in some cases of resistance to macrocyclic lactones, suggesting that rotation with these classes could be a viable resistance management tactic researchgate.net.

Monitoring and Detection Methodologies for this compound Resistance in Field Populations

Effective resistance management relies on the ability to monitor and detect the emergence and spread of resistance in pest populations. Various methodologies, ranging from traditional bioassays to advanced molecular techniques, are employed for this purpose.

Bioassay-Based Resistance Monitoring Protocols

Bioassays are fundamental tools for assessing the susceptibility of pest populations to insecticides. These methods involve exposing a defined number of insects to different concentrations of the insecticide and recording the mortality nih.govwho.int.

Standardized bioassay protocols, such as those developed by organizations like the Insecticide Resistance Action Committee (IRAC) or the U.S. Centers for Disease Control and Prevention (CDC), are used to determine baseline susceptibility levels in susceptible populations and to monitor for shifts in susceptibility in field populations nih.govwho.intcdc.gov. By comparing the mortality responses of a field population to a known susceptible strain, a resistance ratio (RR) can be calculated. An increased RR indicates a reduced susceptibility or the development of resistance exeter.ac.ukucanr.edu. Bioassay-based monitoring provides a direct measure of the phenotypic resistance level in a population and is essential for detecting resistance before it leads to field control failures nih.govcdc.gov. Different types of bioassays, such as topical application, feeding assays, or vial tests, can be adapted depending on the pest species and the mode of action of the insecticide nih.gov.

Development and Application of Molecular Diagnostic Techniques for Resistance Alleles

Molecular diagnostic techniques offer powerful tools for detecting specific genetic changes associated with insecticide resistance, such as target-site mutations or changes in gene expression levels nih.govmdpi.comresearchgate.net. These techniques can complement bioassay-based monitoring by providing insights into the underlying resistance mechanisms and allowing for the detection of resistance alleles even at low frequencies within a population nih.gov.

Strategies for Insecticide Resistance Management (IRM) Programs

Effective IRM strategies aim to minimize the selection pressure that leads to the development of resistance in pest populations arizona.edu. This involves employing a variety of tactics to reduce the frequency of resistance alleles in a pest population.

Rotation and Alternation Programs Utilizing Different Modes of Action

A cornerstone of sustainable IRM is the rotation or alternation of insecticides with different modes of action (MoA) arizona.eduirac-online.orgirac-online.org. This strategy prevents continuous selection pressure from a single MoA, making it more difficult for pests to develop high levels of resistance. This compound belongs to the avermectin (B7782182)/milbemycin group (IRAC Group 6), which acts as glutamate-gated chloride channel (GluCl) allosteric modulators irac-online.orgirac-online.orgscribd.com. Therefore, rotating this compound with insecticides from other IRAC MoA groups is essential.

Rotation involves switching between different MoA groups over successive generations or treatment windows irac-online.orgscribd.com. Alternation might involve applying different MoA groups within the same pest generation or crop cycle, though rotation over generations or defined spray windows is generally recommended irac-online.orgscribd.com. The duration of these windows is often determined by the pest's generation time and the residual activity of the insecticide irac-online.orgscribd.com. Implementing MoA spray windows or blocks based on crop development and pest biology is a practical approach to facilitate rotations irac-online.org. It is crucial that successive generations of the target pest are not primarily treated with compounds from the same MoA group irac-online.org.

Cross-resistance, where resistance to one insecticide confers resistance to others, particularly within the same MoA group or sometimes between different groups due to broad metabolic detoxification mechanisms, needs to be considered when designing rotation programs irac-online.orgirac-online.orgarizona.edu. Where metabolic resistance mechanisms are known to confer cross-resistance between MoA groups, rotation strategies should be adjusted accordingly irac-online.orgirac-online.orgarizona.edu.

Integration of this compound into Broader Integrated Pest Management (IPM) Approaches

Integrating chemical control, including the use of this compound, into broader Integrated Pest Management (IPM) programs is vital for sustainable pest management and resistance prevention arizona.eduresearchgate.netfao.orgeuropa.eu. IPM is an environmentally sensitive approach that utilizes a combination of practices and control methods to prevent pest problems and reduce reliance on intensive pesticide use fao.orgnsw.gov.au.

IPM emphasizes the use of all available information, tools, and methods to manage pest populations, keeping pesticide use to levels that are economically and ecologically justified europa.eu. This includes prioritizing sustainable biological, physical, and other non-chemical methods when they provide satisfactory control europa.eu. By incorporating cultural practices (e.g., crop rotation, use of resistant varieties, balanced fertilization), biological control agents (e.g., predators, parasitoids), and monitoring, the selection pressure from any single insecticide, including this compound, is reduced researchgate.netfao.orgeuropa.eu.

The careful consideration of all available plant protection methods and their integration into a cohesive strategy discourages the development of harmful organism populations and minimizes risks to human health and the environment europa.eu. IPM encourages the growth of healthy crops with minimal disruption to agro-ecosystems and supports natural pest control mechanisms fao.orgeuropa.eu.

Synergism Studies to Enhance Efficacy and Overcome Resistance

Synergism studies investigate the combined effect of two or more compounds that is greater than the sum of their individual effects chemrj.org. In the context of insecticide resistance management, synergists are compounds that can enhance the toxicity of an insecticide, particularly in resistant populations chemrj.org. This enhancement often occurs by inhibiting the metabolic enzymes that the pest uses to detoxify the insecticide chemrj.org.

Metabolic resistance, frequently involving enzymes like cytochrome P450 monooxygenases and esterases, is a common mechanism by which insects develop resistance to insecticides, including avermectins like this compound arizona.eduexeter.ac.ukucanr.eduresearchgate.netfrontiersin.org. Synergists can block these detoxification pathways, thereby restoring or increasing the efficacy of the insecticide in resistant insects chemrj.org.

Research findings have shown that certain synergists, such as piperonyl butoxide (PBO), can increase the toxicity of avermectins in resistant strains of pests, indicating the potential involvement of cytochrome P450 monooxygenases in avermectin resistance exeter.ac.ukresearchgate.net. While the effective application of synergists in agriculture has shown promise, their utility can vary chemrj.org. Combining effective synergists with compatible insecticides is a tactic that can be used to target resistant genotypes and potentially overcome metabolic resistance chemrj.orgresearchgate.net. Synergism studies are also valuable research tools for investigating the biochemical mechanisms of resistance chemrj.org.

Combining this compound with suitable synergists could potentially enhance its efficacy against populations that have developed metabolic resistance and help to overcome or delay the further development of resistance chemrj.orgresearchgate.netgoogle.com. For example, a compound insecticidal composition containing this compound and chlorbenzuron has been shown to generate a synergistic effect against lepidopteran pests, helping to overcome and delay pest resistance google.com.

Environmental Fate and Dissipation Dynamics

Dissipation Kinetics in Diverse Agricultural Matrices (e.g., soil, plant surfaces)

The dissipation of pesticides in agricultural matrices such as soil and plant surfaces is influenced by a multitude of factors, including environmental conditions, plant characteristics, and the physicochemical properties of the pesticide itself researchgate.net. Processes like volatilization, penetration into the plant, wash-off by rainfall, and transformation by solar irradiation all contribute to the dissipation of pesticides on plant surfaces emissieregistratie.nl. In soil, adsorption plays a significant role in the interaction and dissipation of pesticides researchgate.net.

Research on Lepimectin's dissipation pattern in shallots described a first-order kinetics model researchgate.net. The dissipation half-lives observed in field samples grown in greenhouses in Naju and Muan, Republic of Korea, were 1.9 and 1.7 days, respectively researchgate.net. This suggests a relatively rapid dissipation of this compound on shallot surfaces under these greenhouse conditions.

While specific detailed data tables for this compound's dissipation across a wide range of agricultural matrices were not extensively available in the search results, the principles governing pesticide dissipation in soil and on plant surfaces, as outlined in the general literature, apply. These principles highlight the importance of factors such as temperature, humidity, light, pH, and the specific properties of the plant and soil in determining the rate and pattern of dissipation researchgate.netnih.gov.

Half-Life Determinations in Specific Crop Systems

Half-life is a key metric for assessing the persistence of a pesticide in a given environment, representing the time it takes for half of the initial amount of the substance to degrade or dissipate wisc.edu. For this compound, studies on shallots in greenhouse settings reported half-lives of 1.9 and 1.7 days researchgate.net. This indicates a relatively short persistence on this specific crop under the studied conditions.

While comprehensive data on this compound's half-life across numerous crop systems were not found, the available data for shallots provide an example of its dissipation rate in a specific agricultural context researchgate.net. The dissipation pattern was found to follow first-order kinetics researchgate.net.

Table 1: Dissipation Half-Life of this compound in Shallots

| Location (Republic of Korea) | Half-Life (days) |

| Naju | 1.9 researchgate.net |

| Muan | 1.7 researchgate.net |

It is important to note that half-life can vary significantly depending on the crop, application method, and environmental conditions researchgate.netwisc.edu.

Identification of Major Metabolites and Their Degradation Pathways

Information specifically detailing the major metabolites and degradation pathways of this compound was limited in the provided search results. One source generally mentions that metabolites of Phase I metabolism were tested as main compounds of interest in a study related to avermectin (B7782182) resistance, grouping this compound with other compounds exeter.ac.uk. Another source mentions that for a different pesticide (Rinskor), the primary degradation pathway in the environment is through cleavage of a benzyl (B1604629) ester to form an acid metabolite, with further degradation resulting in inactive metabolites corteva.com. However, this information is not specific to this compound.

General principles of pesticide metabolism indicate that biotransformation often leads to the conversion of lipophilic compounds into more water-soluble forms that can be excreted nih.gov. These transformations are often enzyme-catalyzed and can involve various pathways nih.gov. However, without specific studies on this compound's metabolic fate, detailed information on its major metabolites and their precise degradation pathways in the environment remains largely uncharacterized in the provided context.

Environmental Impact Assessment and Ecological Considerations (excluding direct human health or safety risks)

Assessing the environmental impact of pesticides involves evaluating their potential effects on non-target organisms and their behavior within various environmental compartments europa.eu. This includes considering their persistence and mobility umweltbundesamt.de.

Persistence and Mobility in Various Environmental Compartments

The persistence and mobility of a pesticide determine its potential to spread and cause long-term environmental exposure umweltbundesamt.deconcawe.eu. Persistence is related to the degradation half-life in different environmental compartments umweltbundesamt.de. Mobility is associated with the transport of chemicals through water and their potential to reach various environmental compartments, including groundwater cefic-lri.orgecetoc.org.

While specific persistence data for this compound across various environmental compartments (soil, water, air) were not comprehensively available, the concept of persistence is defined by degradation half-lives in these compartments umweltbundesamt.de. For mobility, factors like soil adsorption (indicated by Koc values) are important corteva.comecetoc.org. Substances with low sorption to soil organic matter are more mobile in the aquatic environment umweltbundesamt.de.

One source suggests that this compound showed a lower amount of mobility and less chance to be drained away from the soil researchgate.net. This implies a degree of adsorption to soil, which would limit its movement through the soil profile. However, specific quantitative data on this compound's mobility (e.g., Koc values) were not found in the provided results.

The combination of persistence and mobility can influence the potential for substances to accumulate in environmental compartments and pose risks umweltbundesamt.decefic-lri.org. Mobile substances that are also persistent can pass through wastewater treatment and potentially reach groundwater umweltbundesamt.de.

Advanced Analytical Methodologies for Lepimectin Quantitation and Residue Analysis

High-Performance Liquid Chromatography (HPLC) with Photodiode Array Detection (PDA)

HPLC-PDA is a widely used technique for the determination of lepimectin residues in agricultural commodities researchgate.netresearchgate.net. This method offers a rapid and simple approach for quantitation. In a typical HPLC-PDA method for this compound, residues are extracted from samples using solvents like methanol (B129727) or acetonitrile, followed by clean-up steps researchgate.netresearchgate.net. The purified samples are then analyzed by HPLC equipped with a PDA detector researchgate.netresearchgate.net. PDA detection allows for the acquisition of full absorption spectra, which can aid in peak identification and purity assessment. Studies have demonstrated excellent linearity for this compound using HPLC-PDA, with high correlation coefficients (R²) researchgate.netresearchgate.net. For instance, a method for determining this compound residues in shallots and other agricultural commodities reported a correlation coefficient (R²) of 0.9999 for both this compound A3 and A4 solutions researchgate.netresearchgate.net.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

UPLC-MS/MS is a powerful technique particularly suited for the trace analysis of this compound residues due to its high sensitivity and selectivity epa.govsigmaaldrich.commdpi.com. UPLC offers improved chromatographic resolution and speed compared to conventional HPLC. The coupling with tandem mass spectrometry provides highly specific detection and quantification by monitoring specific precursor-product ion transitions researchgate.net. This minimizes matrix effects and allows for the reliable identification and quantification of this compound even at very low concentrations in complex matrices researchgate.netscharlab.com. UPLC-MS/MS is often used to confirm findings from other methods like HPLC-PDA, especially for field-incurred samples researchgate.netresearchgate.net. Studies have shown excellent linearity and satisfactory recovery rates for this compound using UPLC-MS/MS researchgate.netca.gov.

Optimization of Sample Preparation and Solid-Phase Extraction (SPE) Techniques

Effective sample preparation is crucial for the accurate analysis of this compound residues in diverse matrices. SPE is a common technique employed for the clean-up and concentration of this compound from sample extracts epa.govlcms.cz. The optimization of SPE involves selecting appropriate sorbents and elution solvents to selectively retain this compound while removing interfering matrix components sigmaaldrich.comwoah.org. For example, amino solid-phase extraction (NH₂-SPE) cartridges have been used for the purification of this compound residues in shallots researchgate.netresearchgate.net. Other approaches involve extraction with solvents like methanol or acetonitrile, followed by partitioning and purification steps using SPE cartridges researchgate.netresearchgate.net. Automated SPE systems can also be utilized to improve sample throughput and reproducibility lcms.czfao.org.

Method Validation Parameters for Residue Analysis in Complex Matrices

Method validation is essential to demonstrate that an analytical method is fit for its intended purpose, particularly for residue analysis in complex matrices like agricultural products epa.govlcms.cznih.govmdpi.com. Validation parameters typically include linearity, accuracy (recovery), precision, and detection/quantification limits epa.govlcms.cznih.gov. These parameters assess the method's ability to provide reliable and accurate results over a specified range of concentrations and in the presence of potential matrix interferences koreascience.krmdpi.com. Validation studies for this compound analysis methods often follow guidelines from regulatory bodies such as the Codex Alimentarius Commission (CAC/GL 40) researchgate.netmdpi.comnih.gov.

Linearity, Accuracy (Recovery), Precision, and Detection/Quantification Limits

Linearity: Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the calibration curve epa.govlcms.cznih.gov. High R² values (e.g., ≥ 0.9991) indicate excellent linearity for this compound analysis methods researchgate.netresearchgate.net.

Accuracy (Recovery): Accuracy is determined by spiking blank matrix samples with known concentrations of the analyte and measuring the percentage of the added amount that is recovered by the method epa.govlcms.cznih.gov. Acceptable recovery ranges are usually specified in validation guidelines koreascience.krmdpi.com. Studies on this compound residue analysis have reported average recoveries within acceptable ranges, such as 76.0% to 114.8% with relative standard deviations less than 10% researchgate.net. Another study showed recoveries ranging from 84.49% to 87.64% at different spiking levels researchgate.netresearchgate.net.

| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (%) | Matrix | Source |

| 0.02, 0.2 | 76.0 - 114.8 | < 10 | Cucumber, etc | researchgate.net |

| 0.2, 1.0 | 84.49 - 87.64 | ≤ 7.04 | Shallots | researchgate.netresearchgate.net |

Precision: Precision measures the reproducibility of the method and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of replicate analyses epa.govlcms.cznih.gov. Both repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) may be assessed koreascience.krmdpi.com. Low RSD values indicate good precision for this compound analysis methods researchgate.netresearchgate.net.

Detection and Quantification Limits (LOD/LOQ): The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision epa.govlcms.cznih.gov. LOD and LOQ values are critical for assessing the sensitivity of the method koreascience.krmdpi.com. For this compound residue analysis, reported LODs and LOQs are typically in the low µg/kg range, such as 0.005 mg/kg and 0.01 mg/kg, respectively researchgate.net.

| Parameter | Value (mg/kg) | Source |

| LOD | 0.005 | researchgate.net |

| LOQ | 0.01 | researchgate.net |

Emerging Analytical Techniques and Future Directions in this compound Detection

While HPLC-PDA and UPLC-MS/MS are established techniques, research continues into developing more efficient, sensitive, and high-throughput methods for pesticide residue analysis, which could be applied to this compound. Emerging analytical techniques may include advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS) like quadrupole time-of-flight (QTOF) MS, which offers enhanced mass accuracy and the ability to screen for a wider range of compounds scharlab.comca.gov. Miniaturization of analytical systems, integration with nanotechnology, and the development of rapid screening methods like biosensors are potential future directions for this compound detection, aiming for faster, more portable, and potentially on-site analysis uni.lu.

Role of Lepimectin in Sustainable Agricultural Practices

Contribution to Integrated Pest Management Systems and Programs

Integrated Pest Management (IPM) is a holistic approach that utilizes a combination of methods to manage pest populations while minimizing risks to human health and the environment epa.govfao.org. IPM programs emphasize understanding pest life cycles and their interaction with the environment to make informed control decisions, often prioritizing non-chemical methods and using pesticides judiciously when necessary epa.gov. Selective pesticides, which target specific pests while having minimal impact on non-target organisms like natural enemies, are valuable tools within IPM frameworks researchgate.net.

Lepimectin is recognized as a pesticide that can be incorporated into IPM strategies. Its inclusion in pest management programs is often discussed in the context of providing alternatives and aiding in resistance management plantwiseplusknowledgebank.orggoogle.comgoogle.com. Resistance to insecticides is a significant challenge in maintaining the effectiveness of pest control measures over time exeter.ac.ukirac-online.org. By rotating or combining insecticides with different modes of action, the selection pressure on pest populations can be reduced, delaying the development of resistance irac-online.org. This compound's distinct mode of action, like other milbemycins, involves acting on glutamate-sensitive chloride channels toku-e.com, making it a suitable candidate for rotation with insecticides from other classes to manage resistance google.comgoogle.com.

Efficacy and Applicability in Specific Horticultural and Agronomic Production Systems

The efficacy and applicability of this compound have been evaluated in various horticultural and agronomic production systems against a range of key insect and mite pests. It is described as a novel natural insecticide effective against sucking and biting insects such as thrips, mites, moths, and leaf-miners herts.ac.uk.

In horticultural crops, this compound has shown effectiveness in vegetables, including onions, leeks, sweet potato, cauliflower, peppers, lettuce, and in fruits such as melon, apple, pear, and peach, as well as ornamental plants herts.ac.uk. Research on tomato crops has indicated that this compound demonstrates high levels of insecticidal activity against important pests like leaf miner and fruit borer researchgate.netjst.go.jp.

In broader agricultural contexts, compositions including this compound are noted for their effectiveness against a wide spectrum of pests impacting various crops google.comgoogle.com. These pests include lepidopterous insects such as beet armyworm and cotton bollworm, as well as homoptera sucking pests and mites, including plant hopper, aphid, and various mite species google.comgoogle.com. Field experiments with compositions containing this compound have shown good control efficiency against pests like beet armyworm google.com.

While specific detailed data tables comparing this compound's efficacy across numerous trials and crops were not extensively available in the provided snippets, the research findings indicate its broad-spectrum activity against key pests in economically important crops, highlighting its potential utility in diverse production systems.

Assessment of Long-Term Efficacy and Contribution to Pest Control Longevity

Assessing the long-term efficacy of a pesticide involves considering not only its initial effectiveness but also its sustained performance over time and its role in maintaining pest control longevity within a given system. A critical factor influencing the long-term success of any pest control agent is the potential for pests to develop resistance exeter.ac.ukirac-online.org.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.